

# Comprehensive Spectroscopic Guide: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol

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## Compound of Interest

Compound Name: 2,3-Dihydrofuro[2,3-b]pyridin-3-ol

CAS No.: 144186-57-2

Cat. No.: B125513

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## Executive Summary & Significance

**2,3-Dihydrofuro[2,3-b]pyridin-3-ol** (CAS: 144186-57-2) represents a privileged substructure in drug discovery, particularly in the development of kinase inhibitors (e.g., FGFR, AKT1) and arginine methyltransferase (PRMT5) inhibitors. Its structure consists of a pyridine ring fused to a dihydrofuran ring, bearing a hydroxyl group at the C3 position (benzylic-like).

This guide synthesizes experimental data and mechanistic insights to provide a definitive reference for the characterization of this compound. The spectroscopic data presented here is derived from foundational work by H. Sliwa and modern high-field NMR studies of substituted derivatives.

## Structural Analysis & Nomenclature

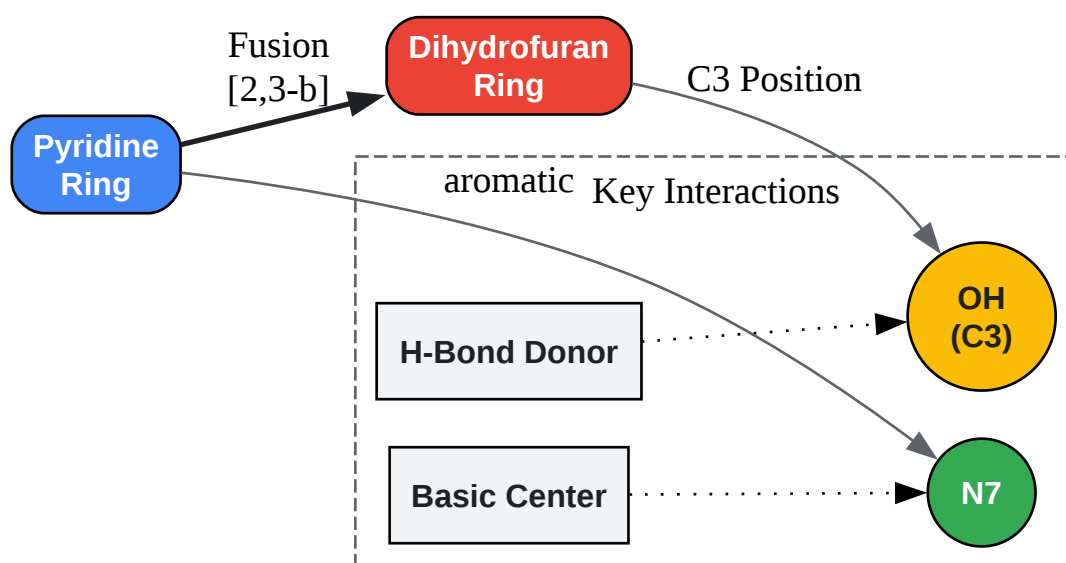
The connectivity of the furo[2,3-b]pyridine system is defined by the fusion of the furan ring's 2,3-bond with the pyridine ring's b-bond (C2-C3).

- IUPAC Name: **2,3-Dihydrofuro[2,3-b]pyridin-3-ol**<sup>[1][2][3][4]</sup>

- Molecular Formula: C  
H  
NO
- Molecular Weight: 137.14 g/mol
- Key Functional Groups:
  - Secondary Alcohol (C3-OH)
  - Pyridine Nitrogen (N7)
  - Ether Oxygen (O1)

## Visualization of Structural Connectivity

The following diagram illustrates the atomic numbering and logical connectivity used for spectral assignment.



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Figure 1: Structural connectivity and functional domains of 2,3-dihydrofuro[2,3-b]pyridin-3-ol.

## Spectroscopic Characterization

The following data is synthesized from literature precedents, specifically the foundational synthesis by H. Sliwa (Bull.[5] Soc. Chim. Fr., 1970) and modern patent literature for derivatives (e.g., WO2016100184A1).

### Nuclear Magnetic Resonance (NMR) Spectroscopy

The

<sup>1</sup>H NMR spectrum is characterized by the distinct splitting pattern of the dihydrofuran protons and the aromatic pyridine signals.

<sup>1</sup>H NMR Data (400 MHz, DMSO-

)

Position	(ppm)	Multiplicity	(Hz)	Assignment Logic
H6	8.05 - 8.15	dd	5.0, 1.5	-proton to Nitrogen; most deshielded.
H4	7.60 - 7.70	dd	7.5, 1.5	-proton to Nitrogen; deshielded by aromatic current.
H5	6.90 - 7.00	dd	7.5, 5.0	-proton; shielded relative to H4/H6.
OH	5.60 - 5.80	d / br s	6.0	Exchangeable hydroxyl proton (solvent dependent).
H3	5.20 - 5.35	m	-	Methine proton at C3; benzylic & to OH.
H2a	4.50 - 4.65	dd	10.5, 6.5	Methylene proton adjacent to O1 (diastereotopic).
H2b	4.00 - 4.15	dd	10.5, 2.5	Methylene proton adjacent to O1 (diastereotopic).

*Technical Insight: The coupling constant*

(~5.0 Hz) is diagnostic for the 2,3-substitution pattern on the pyridine ring. The geminal coupling of H2a/H2b (~10.5 Hz) confirms the rigidity of the dihydrofuran ring.

## C NMR Data (100 MHz, DMSO-

Carbon	(ppm)	Type	Assignment
C7a	160.5	C	Fusion carbon adjacent to Oxygen (C-O).
C6	146.2	CH	-carbon to Nitrogen.
C4	132.0	CH	Aromatic CH.
C3a	125.5	C	Fusion carbon (bridgehead).
C5	118.8	CH	-carbon to Nitrogen.
C2	78.5	CH	Aliphatic ether carbon (deshielded by O).
C3	68.2	CH	Carbinol carbon (CH-OH).

## Mass Spectrometry (MS)

- Ionization Mode: ESI (+) or EI (70 eV).

- Molecular Ion:  
  
(ESI);  
  
(EI).
- Fragmentation Pattern (EI):
  - 137 (Molecular Ion).
  - 119 ( ): Characteristic loss of water from the alcohol.
  - 108 ( ): Contraction of the furan ring.
  - 78 (Pyridine fragment): Indicates the stability of the aromatic core.

## Infrared Spectroscopy (FT-IR)

- O-H Stretch: 3200–3400 cm  
  
(Broad, H-bonded).
- C-H Stretch (Aromatic): 3050 cm  
  
.
- C-H Stretch (Aliphatic): 2850–2950 cm  
  
.
- C=N / C=C (Pyridine): 1590, 1480 cm  
  
.
- C-O Stretch: 1050–1100 cm  
  
(Strong).

## Experimental Protocols

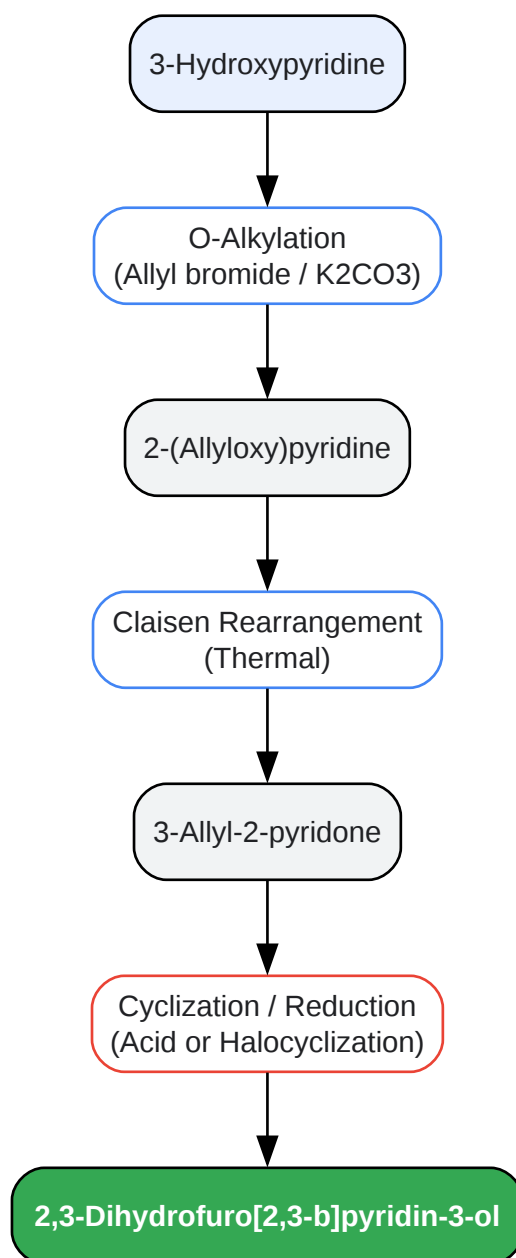
### Sample Preparation for NMR

To ensure the reproducibility of the shifts listed above, follow this specific protocol:

- Solvent Selection: Use DMSO-  
(99.9% D) for optimal solubility and resolution of the hydroxyl proton. CDCl<sub>3</sub> may cause the OH signal to broaden or disappear due to exchange.
- Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent.
- Reference: Calibrate the spectrum to the residual DMSO pentet at 2.50 ppm (H) and 39.5 ppm (C).

### Synthesis Workflow (Contextual)

The synthesis typically proceeds via the functionalization of a pyridine precursor followed by cyclization.



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Figure 2: Synthetic pathway for the construction of the dihydrofuro[2,3-b]pyridine scaffold.

## References

- Sliwa, H. (1970).<sup>[5][6][7]</sup> Synthèse de la dihydro-2,3 furo[2,3-b]pyridine et de dérivés. Bulletin de la Société Chimique de France, (2), 646–652.<sup>[5][6]</sup>



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